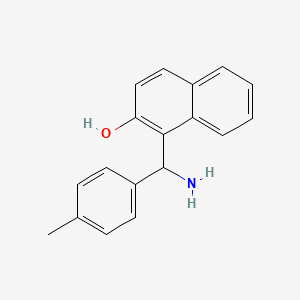

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol

Description

Historical Context and Evolution of Amino-Naphthol Chemistry for Advanced Organic Synthesis

The chemistry of amino-naphthols dates back to the early 20th century with the discovery of the Betti reaction. This multicomponent reaction involves the condensation of a naphthol, an aldehyde, and an amine to produce the corresponding aminoalkyl-naphthol. nih.gov Initially, this reaction was a straightforward method for the synthesis of these compounds. However, with the advent of asymmetric synthesis, the focus shifted towards the preparation of enantiomerically pure amino-naphthols.

The evolution of this field has been marked by the development of various synthetic methodologies aimed at controlling the stereochemistry of the Betti reaction. These methods include the use of chiral amines, aldehydes, or catalysts to induce asymmetry, leading to the selective formation of one enantiomer over the other. This control is crucial for the application of these compounds as chiral ligands and auxiliaries in asymmetric catalysis, where the three-dimensional structure of the catalyst dictates the stereochemical outcome of the reaction.

Significance of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol within the Context of Advanced Organic Synthesis, Catalysis, and Materials Science Research

This compound is a specific and important example of a Betti base. Its significance stems from several key features:

Chirality: The molecule possesses a stereogenic center at the carbon atom bearing the amino and p-tolyl groups. This chirality is the cornerstone of its application in asymmetric catalysis.

Functional Groups: The presence of a hydroxyl group and an amino group provides two points for coordination with metal centers, making it an effective bidentate ligand.

Structural Rigidity: The naphthalene (B1677914) backbone provides a rigid scaffold, which helps in creating a well-defined chiral environment around a metal catalyst.

Aromatic Substituent: The p-tolyl group can influence the steric and electronic properties of the molecule, which in turn can modulate its catalytic activity and selectivity.

In advanced organic synthesis , this compound serves as a valuable chiral building block for the synthesis of more complex molecules with defined stereochemistry.

In catalysis , it is primarily employed as a chiral ligand for a variety of metal-catalyzed asymmetric reactions. These reactions are fundamental to the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. While specific data for the catalytic performance of this compound is not extensively documented in publicly available literature, the performance of closely related amino-naphthol ligands in reactions such as the enantioselective addition of diethylzinc to aldehydes provides a strong indication of its potential.

| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Amino-naphthol derivative | High | Up to 99% |

| 4-Chlorobenzaldehyde | Amino-naphthol derivative | High | High |

| 4-Methoxybenzaldehyde | Amino-naphthol derivative | High | High |

| Cinnamaldehyde | Amino-naphthol derivative | Moderate | Moderate to High |

This table represents typical results for enantioselective additions using chiral amino-naphthol ligands and is for illustrative purposes. Specific data for this compound may vary.

In materials science , the rigid aromatic structure and functional groups of amino-naphthol derivatives suggest their potential use as monomers for the synthesis of specialty polymers with unique optical or thermal properties. Research in this area is still emerging, but the incorporation of such well-defined chiral units into polymer chains is a promising avenue for the development of new functional materials. bohrium.com

Scope and Objectives of Academic Research on Substituted Amino-Naphthols

The primary objectives of academic research on substituted amino-naphthols like this compound are multifaceted and include:

Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient, sustainable, and stereoselective methods for the synthesis of these compounds. This includes the exploration of new catalysts and reaction conditions for the Betti reaction.

Elucidation of Catalytic Mechanisms: A fundamental understanding of how these ligands interact with metal centers and influence the stereochemical outcome of a reaction is crucial for the rational design of more effective catalysts.

Expansion of Catalytic Applications: The application of these chiral ligands is being explored in a wide array of asymmetric transformations, including carbon-carbon bond-forming reactions, reductions, and oxidations.

Investigation of Structure-Activity Relationships: By systematically modifying the structure of the amino-naphthol, for instance, by changing the substituent on the aromatic ring (e.g., the p-tolyl group), researchers aim to understand how these changes affect the catalytic performance. This knowledge is vital for fine-tuning the ligand for a specific application.

Exploration in Materials Science: The incorporation of these chiral building blocks into polymers and other materials is an active area of research, with the goal of creating materials with novel chiroptical, electronic, or mechanical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20/h2-11,18,20H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKSBPHXSAUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588716 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561052-59-3 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Amino P Tolyl Methyl Naphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be established.

Elucidation of Connectivities and Aromatic Substitution Patterns

The initial assignment of proton (¹H) and carbon (¹³C) signals is achieved through 1D NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl and naphthalen-2-ol moieties, a characteristic singlet for the methyl group on the tolyl ring, and a key singlet for the benzylic methine proton. The protons of the amine (NH₂) and hydroxyl (OH) groups may appear as broad singlets, the chemical shifts of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This table is predictive and based on known chemical shift values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Methine-CH | ~5.5 | ~55-60 | C(p-tolyl, ipso), C1(naphthyl), C2(naphthyl) |

| NH₂ | Variable (broad) | - | Methine-CH |

| OH | Variable (broad) | - | C1(naphthyl), C2(naphthyl) |

| Naphthyl-H | 7.1-8.0 | 110-155 | - |

| p-Tolyl-H | 7.0-7.3 | 125-140 | - |

| p-Tolyl-CH₃ | ~2.3 | ~21 | C(p-tolyl, ipso), C(p-tolyl, ortho) |

Conformational Analysis via NOESY and Chemical Shift Anisotropy

The preferred conformation of this compound in solution can be investigated using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. A key NOESY correlation would be expected between the methine proton and the protons on the ortho positions of both the p-tolyl and the naphthalen-2-ol rings. The relative intensities of these correlations can provide information about the dihedral angle between the two aromatic systems, indicating their relative orientation. spectrabase.com

In related Betti bases, the molecular conformation is often stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the amino group. rsc.org This interaction would restrict the rotation around the C-C and C-N bonds connected to the chiral center, leading to a more defined conformation that can be probed by NOESY.

Chemical shift anisotropy (CSA) is a phenomenon more relevant to solid-state NMR, where the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While less commonly used for routine solution-state analysis of such molecules, understanding CSA can be important if solid-state NMR studies are undertaken to compare with crystallographic data.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Crystal Growth Strategies for this compound

Obtaining high-quality single crystals suitable for SCXRD is a critical step. A common and effective method for compounds of this type is slow evaporation of a solvent from a saturated solution. researchgate.net The choice of solvent is crucial; solvents like ethyl acetate (B1210297), ethanol, or mixtures with less polar solvents such as hexane (B92381) are often successful for growing crystals of aminonaphthol derivatives. researchgate.netlookchem.com The process involves dissolving the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature and then allowing the solvent to evaporate slowly and undisturbed at room temperature over several days or weeks. For some Betti bases, crystallization from a methanol (B129727) solution has also proven effective. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The analysis of the crystal structure of this compound would reveal the intricate network of intermolecular interactions that govern its packing in the solid state. Based on studies of similar Betti bases, several key interactions are anticipated. rsc.orgias.ac.inrsc.org

A prominent feature is expected to be a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the amino group (N). This O-H···N interaction creates a six-membered pseudo-ring, which significantly stabilizes the molecular conformation. rsc.org

Table 2: Expected Inter- and Intramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description | Expected Role in Crystal Structure |

|---|---|---|

| Intramolecular H-bond | O-H···N | Stabilization of the molecular conformation. |

| Intermolecular H-bond | N-H···O | Linking molecules into chains or dimers. |

| C-H···π Interactions | Interaction of aromatic C-H bonds with the π-face of an adjacent aromatic ring. | Contribution to the overall 3D packing. |

| π-π Stacking | Parallel or offset stacking of the naphthalene (B1677914) and/or p-tolyl rings. | Stabilization of the crystal lattice. |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. researchgate.netnih.govfrontiersin.org For this compound (C₁₈H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. nih.gov By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, a primary and highly probable fragmentation pathway involves the benzylic cleavage of the C-C bond between the methine carbon and the naphthalene ring. libretexts.orglibretexts.orgresearchgate.net This would result in two major fragment ions: one corresponding to the p-tolyl-methanamine cation and another to the naphthalen-2-ol radical cation (or vice versa, depending on charge retention). Another likely fragmentation is the loss of the p-tolyl group or the amino group. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound This table is predictive and based on known fragmentation patterns of similar compounds.

| Ion | Formula | Calculated m/z (monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₈H₁₈NO⁺ | 264.1383 | Protonated molecular ion |

| [M-NH₂]⁺ | C₁₈H₁₆O⁺ | 248.1196 | Loss of the amino group |

| [C₁₁H₉O]⁺ | C₁₁H₉O⁺ | 157.0648 | Fragment from cleavage, retaining the naphthol moiety |

| [C₇H₉N]⁺ | C₈H₁₀N⁺ | 120.0808 | Fragment from cleavage, retaining the amino-p-tolyl-methyl moiety |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Isomeric Distinction

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that allows for detailed functional group analysis and differentiation from its isomers. researchgate.netresearchgate.net

The key functional groups of this compound—the hydroxyl (-OH), amino (-NH), and the aromatic systems of the naphthalene and p-tolyl groups—give rise to characteristic bands in the IR and Raman spectra. mdpi.com The O-H and N-H stretching vibrations are typically observed in the high-frequency region, generally between 3200 and 3600 cm⁻¹. The O-H stretch often appears as a broad band in the IR spectrum due to hydrogen bonding, while the N-H stretch may present as a sharper, less intense signal. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl and methine groups appears just below this value, in the 2850-3000 cm⁻¹ range. The presence of a p-substituted tolyl group can be confirmed by characteristic out-of-plane C-H bending bands in the 800-850 cm⁻¹ region of the IR spectrum.

The distinction between this compound and its potential isomers, such as those where the substitution pattern on the naphthalene ring is different (e.g., attachment at the 1-position of the naphthol), can be achieved by analyzing the fingerprint region (below 1500 cm⁻¹). researchgate.net Subtle shifts in the vibrational frequencies of the naphthalene ring skeletal modes, as well as C-O and C-N stretching vibrations, are highly sensitive to the specific substitution pattern. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | IR |

| Amino (-NH) | N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | Scissoring | 1550 - 1650 | IR |

| C-O Stretch | Phenolic | 1200 - 1260 | IR |

| C-N Stretch | 1020 - 1250 | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Configuration Assignment in Solution

This compound possesses a stereogenic center at the carbon atom linking the naphthalene and p-tolyl moieties, meaning it can exist as a pair of enantiomers. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of these enantiomers in a solution environment. The Betti reaction can produce both racemic and non-racemic aminobenzylnaphthols, which are widely used as chiral ligands in asymmetric synthesis, making the determination of their stereochemistry crucial. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum features positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. The chromophores within the molecule—the naphthalene and p-tolyl groups—give rise to electronic transitions in the ultraviolet (UV) region.

In the chiral environment of this compound, these electronic transitions become chiroptically active. The spatial arrangement of the chromophores around the chiral center dictates the sign and magnitude of the observed Cotton effects. By applying established empirical rules, such as the exciton (B1674681) chirality method, or by comparing experimental CD spectra with those predicted from quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the enantiomer in solution can be unequivocally assigned.

Surface-Sensitive Techniques for Thin Film and Interfacial Studies

The study of this compound in the form of thin films or at interfaces is critical for its application in materials science, such as in the development of sensors or functional coatings. researchgate.net Surface-sensitive techniques provide detailed information about the composition, chemical state, and morphology at the material's surface. gmu.edumdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a primary technique for this purpose. mdpi.com By irradiating a thin film of the compound with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS can determine the elemental composition and the chemical environment of the atoms at the surface. For this molecule, XPS would be expected to detect carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions can provide chemical state information. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon in the aromatic rings, the aliphatic methine/methyl groups, and carbon bonded to oxygen or nitrogen. The N 1s peak would confirm the presence of the amino group, and the O 1s peak would correspond to the hydroxyl function. This data is invaluable for assessing film purity, degradation, and molecular orientation on a substrate. gmu.edu

Table 2: Expected Core-Level Binding Energies in XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Oxygen | O 1s | ~532 - 534 | Confirms hydroxyl group, detects oxidation |

| Nitrogen | N 1s | ~399 - 401 | Confirms amino group |

Other techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be employed to investigate the morphology and topography of the thin films. AFM would reveal details about surface roughness, grain size, and the presence of ordered domains, which are crucial for understanding the film's physical properties and its suitability for various applications.

Stereochemical Investigations of 1 Amino P Tolyl Methyl Naphthalen 2 Ol Derivatives

Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)

The compound 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol is a member of the Betti base family of molecules. researchgate.net Its structure features a chiral carbon atom at the junction of the naphthyl, p-tolyl, and amino-methyl groups. This single stereocenter means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.

When derivatives are synthesized using chiral building blocks, such as α-amino acids, a second stereocenter is introduced. nih.gov This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. For instance, reacting 2-naphthol (B1666908) and p-tolualdehyde with a chiral amino acid can lead to diastereomeric pairs like (R,S) and (S,S). nih.gov

The identification and characterization of these stereoisomers are fundamental to understanding their behavior. High-performance analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for structural elucidation. To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral solvating agents can be added. These agents interact differently with each enantiomer, forming transient diastereomeric complexes that exhibit distinct NMR signals. researchgate.net

Supercritical Fluid Chromatography (SFC): This method is highly effective for the direct separation of enantiomers of amino-naphthol analogues. nih.gov By using a chiral stationary phase (CSP), the two enantiomers interact with the column material differently, leading to different retention times and enabling their separation and quantification. nih.gov Polysaccharide-based phases like Chiralpak IB have proven particularly efficient for resolving these types of racemates. nih.gov

Table 1: Stereoisomers of Substituted Amino-Naphthols

| Stereoisomer Type | Description | Example Formation |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. | Arise from the single stereocenter in this compound. |

| Diastereomers | Stereoisomers that are not mirror images. | Formed when a chiral amine or amino acid is used in the synthesis, introducing a second stereocenter. nih.gov |

Asymmetric Synthesis Approaches to Enantiopure this compound

Producing a single, pure enantiomer of this compound is a significant goal in synthetic chemistry, as often only one enantiomer possesses the desired catalytic or biological activity. Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for subsequent separation of a racemic mixture. The Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine, is the primary route to these compounds. researchgate.netnih.gov Achieving enantioselectivity in this reaction requires precise control over the transition state, which is typically accomplished through chiral catalysis.

Chiral Catalysis and Ligand Design in Amino-Naphthol Synthesis

The core principle of asymmetric catalysis is the use of a chiral catalyst to create a chiral environment, influencing the reaction pathway to favor one enantiomeric product over the other. The design of the catalyst and its chiral ligand is paramount.

Chiral Ligands: Many successful chiral ligands are derived from the 1,1′-bi-2-naphthol (BINOL) scaffold. wikipedia.org These C2-symmetric molecules can coordinate to a metal center (e.g., Copper, Iron, or Aluminum) to form a chiral Lewis acid or redox catalyst. wikipedia.orgmdpi.com The defined spatial arrangement of the BINOL ligand dictates how the substrates can approach the metal center, thus controlling the stereochemical outcome.

Chiral Brønsted Acids: In addition to metal-based catalysts, chiral phosphoric acids derived from BINOL have emerged as powerful organocatalysts. researchgate.net These catalysts work by activating the reactants through hydrogen bonding, guiding the nucleophilic attack from a specific face to yield the desired enantiomer.

Catalyst Design: The key to success lies in designing a catalyst that provides good activation and high levels of stereocontrol. frontiersin.orgnih.gov Factors such as the steric bulk and electronic properties of the ligand are finely tuned to maximize the enantiomeric excess (ee) of the product. Research into confined chiral acids, for instance, shows that a well-defined catalyst pocket can shield the product and prevent side reactions, leading to higher selectivity. nih.gov

Table 2: Examples of Chiral Catalysts and Ligands in Related Asymmetric Syntheses

| Catalyst/Ligand Type | Example | Application |

|---|---|---|

| Chiral BINOL Ligands | 1,1′-Bi-2-naphthol (BINOL) and its derivatives | Form complexes with metals (Cu, Fe) for asymmetric oxidative coupling and other reactions. wikipedia.orgmdpi.com |

| Chiral Amino Alcohols | Derivatives of prolinol or 2-amino-2-phenylethanol | Act as chiral ligands for asymmetric reductions and additions. polyu.edu.hk |

| Chiral Phosphoric Acids | BINOL-derived phosphoric acids (CPAs) | Organocatalysts for enantioselective synthesis of morpholinones and related amino alcohols. researchgate.net |

| Phase Transfer Catalysts | Cinchona alkaloid derivatives | Used in asymmetric alkylations and condensations. mdpi.com |

Resolution Methodologies for Racemic Mixtures

When a synthesis produces a racemic mixture (a 50:50 combination of both enantiomers), a resolution process is required to separate them. Several methodologies have been developed for the resolution of racemic amino-naphthols and related compounds.

Diastereomeric Crystallization: This classical method involves reacting the racemic amino-naphthol (a base) with an enantiopure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, conditions can often be found where one diastereomeric salt crystallizes out of solution while the other remains dissolved. google.com The crystallized salt is then separated, and the chiral acid is removed to yield the pure enantiomer of the amino-naphthol.

Chromatographic Resolution: As mentioned previously, chiral chromatography (SFC or HPLC) is a powerful analytical and preparative tool. nih.gov By passing the racemic mixture through a column packed with a chiral stationary phase, the enantiomers are separated based on their differential interactions with the chiral environment of the column. nih.govnih.gov

Polymer-Assisted Resolution: Innovative techniques using polymers have also been developed. For example, a PEGylated resolving agent can be used to form diastereomeric complexes. nih.govresearchgate.net A change in temperature can induce a phase transition, causing the complex containing one of the enantiomers to precipitate, allowing for easy separation by filtration. nih.gov

Table 3: Comparison of Resolution Methodologies for Racemic Amino-Naphthols

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. google.com | Scalable, cost-effective for large quantities. | Can be trial-and-error to find suitable resolving agent and solvent; yield per cycle is limited to 50%. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | High purity achievable, applicable to small quantities, analytical and preparative. | Expensive stationary phases, may require significant solvent usage. |

| PEG-Assisted Resolution | Temperature-induced phase transition of a polymer-bound diastereomeric complex. nih.govresearchgate.net | Novel method, potential for efficient recovery and reuse of the resolving agent. | Less established, may have limited substrate scope. |

Dynamic Stereochemistry and Conformational Interconversions in Substituted Amino-Naphthols

The three-dimensional structure of this compound is not static. While the configuration of the stereocenter is fixed (unless a chemical bond is broken), the molecule can adopt different spatial arrangements, or conformations, through rotation around its single bonds.

Crystal structure analyses of closely related amino-naphthol compounds reveal key conformational features. A dominant stabilizing force is the intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) and the nitrogen of the amino group (-NH2). nih.govnih.gov This interaction locks the side chain into a more rigid, pseudo-cyclic arrangement. This rigidity also influences the relative orientation of the bulky naphthyl and phenyl (or tolyl) ring systems. X-ray crystallography studies on similar structures show a significant dihedral angle between these aromatic rings, often in the range of 78–80 degrees. nih.govnih.gov This twisted conformation minimizes steric hindrance between the two large groups. While rotation around the single bonds is possible, there are significant energy barriers, meaning the molecule predominantly resides in its most stable, low-energy conformation.

Table 4: Key Conformational Features of Substituted Amino-Naphthols

| Feature | Description | Consequence |

|---|---|---|

| Intramolecular H-Bond | Hydrogen bond between the hydroxyl proton and the amino nitrogen. nih.govnih.gov | Restricts conformational freedom, creates a more rigid structure. |

| Dihedral Angle | The angle between the planes of the naphthyl and aryl rings. | A large angle (e.g., ~78-80°) minimizes steric clash. nih.govnih.gov |

| Conformational Stability | The molecule exists in a preferred low-energy conformation. | The hydrogen bond and steric effects create a significant energy barrier to free rotation. |

Stereochemical Influence on Supramolecular Chemistry and Material Design

The specific and well-defined three-dimensional structure imparted by the stereochemistry of this compound is critical to its function in more complex chemical systems.

In supramolecular chemistry, which studies interactions between molecules, stereochemistry governs molecular recognition. The ability of a chiral resolving agent to selectively bind to and crystallize with only one enantiomer of the amino-naphthol is a perfect example of stereochemically driven supramolecular recognition. google.com This precise "hand-in-glove" fit is mediated by a combination of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are only optimized when the two chiral molecules have a complementary spatial arrangement.

In material design and catalysis, the influence is equally profound. When an enantiopure amino-naphthol is used as a chiral ligand in asymmetric catalysis, its rigid, well-defined stereochemistry is transferred to the catalytic pocket. nih.gov This creates a chiral environment that forces the reacting substrates to approach in a specific orientation, leading to the selective formation of one enantiomeric product. Furthermore, chirality is a key property in modern materials science. The development of materials for applications in nonlinear optics or chiroptical devices that interact with circularly polarized light depends on the integration of molecules with persistent and well-defined chirality. nih.gov The stereochemical integrity of building blocks like substituted amino-naphthols is therefore an essential prerequisite for the design of these advanced functional materials.

Theoretical and Computational Chemistry Studies on 1 Amino P Tolyl Methyl Naphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol. While specific studies on this exact molecule are not prevalent in the searched literature, the methodologies are well-established for analogous Betti bases. rsc.orgmdpi.comresearchgate.net

Typically, the molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation. nih.gov These calculations can elucidate key structural parameters. For related aminobenzylnaphthols, an intramolecular hydrogen bond between the hydroxyl group of the naphthol moiety and the nitrogen of the amino group is a characteristic feature that stabilizes the molecular conformation. nih.gov

The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For similar Betti bases, the HOMO and LUMO are often localized on the naphthalene (B1677914) ring system, indicating this is a region of high reactivity. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, negative potential regions (typically around the oxygen and nitrogen atoms) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions highlight electron-poor areas.

Table 1: Representative Calculated Electronic Properties for a Betti Base Analogue (Note: Data is illustrative for a related aminobenzylnaphthol, not the specific title compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -0.21 eV | Indicates electron-donating ability |

| LUMO Energy | -0.04 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.17 eV | Relates to chemical reactivity and stability |

This interactive table is based on representative data from studies on analogous compounds. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound is achieved through the Betti reaction, a specific type of Mannich reaction. nih.govnih.gov This one-pot, three-component condensation involves 2-naphthol (B1666908), p-tolualdehyde, and an amine (in this case, ammonia (B1221849) or an equivalent). ijcmas.com

Computational studies on the Betti reaction mechanism for related compounds suggest a stepwise process: rsc.org

Imine Formation: The reaction initiates with the condensation of p-tolualdehyde and the amine to form a Schiff base (imine).

Nucleophilic Attack: The electron-rich 2-naphthol then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step is often proposed to proceed via the formation of an ortho-quinone methide (o-QM) intermediate. ijcmas.com

Aza-Michael Addition: The final step involves a 1,4-conjugate (or aza-Michael) addition of the amine to the o-QM intermediate, leading to the formation of the final product.

Transition state analysis for each step allows for the calculation of activation energies, which helps in understanding the reaction kinetics and identifying the rate-determining step. While specific energy values for the synthesis of this compound are not available in the searched literature, computational studies on similar catalyzed reactions provide insights into the feasibility of different pathways. For instance, a computational study on a Pd-catalyzed carbamate (B1207046) formation highlighted how catalysts stabilize intermediates and lower activation barriers. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental spectra.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. For a closely related compound, 1-[(Phenylamino)(p-tolyl)methyl]naphthalen-2-ol, experimental FT-IR data shows characteristic peaks that can be correlated with calculated frequencies. Key vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings. mdpi.com

Table 2: Representative Experimental FT-IR Data for a Structurally Similar Betti Base (Note: Data for 1-[(Phenylamino)(p-tolyl)methyl]naphthalen-2-ol, provided for comparative purposes.)

| Wavenumber (cm⁻¹) | Assignment |

| 3419, 3342 | N-H and O-H stretching |

| 3052, 2966 | Aromatic and Aliphatic C-H stretching |

| 1602, 1497 | C=C Aromatic ring stretching |

| 1230 | C-N stretching |

This interactive table is based on experimental data for a closely related compound. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules like this compound over time. nih.gov These simulations can reveal the conformational flexibility of the molecule, particularly the rotation around single bonds, and how these conformations are influenced by the surrounding environment (e.g., different solvents).

For related aminobenzylnaphthols, MD simulations have been used to study their interactions with biological macromolecules, such as proteins or DNA. mdpi.comnih.gov These studies calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex over the simulation time. The binding free energy can also be estimated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify the strength of the interaction. mdpi.com

Solvent effects are also a key area of investigation using MD. Simulations can model how the solvent shell around the molecule influences its conformation and reactivity. For instance, studies on 1-naphthol (B170400) derivatives have used MD simulations to explore how solvent composition affects processes like excited-state proton transfer (ESPT). researchgate.net Such studies provide insights into hydrogen bonding networks and solvation shell dynamics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Material Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. mdpi.com For a class of compounds like Betti bases, QSPR models could be developed to predict attributes such as solubility, melting point, or even specific material properties if they are used in polymers or other materials.

The process involves calculating a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) for a series of related compounds. These descriptors are then used to build a regression model against an experimentally determined property. While specific QSPR studies focused on the material attributes of this compound were not found, the methodology is widely applied in chemical research. For example, QSPR models have been developed to predict the char yield of polybenzoxazines, which, like some Betti base derivatives, are formed from phenolic compounds. bris.ac.uk Such models can be used to computationally screen new candidate structures with desired properties before their synthesis, saving time and resources. bris.ac.uk

Applications in Materials Science and Advanced Catalysis

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

The molecular structure of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol makes it an exemplary candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a fundamental requirement in the pharmaceutical and fine chemical industries. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows it to act as a bifunctional catalyst, capable of activating both the nucleophile and the electrophile in a chemical reaction.

Compounds of this class, known as aminonaphthols, have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, similar chiral tertiary aminonaphthol ligands have been prepared and utilized in the asymmetric transfer of phenyl groups to aromatic aldehydes, with the steric and electronic properties of the ligand greatly influencing the enantioselectivity of the reaction.

As an organocatalyst, this compound can facilitate reactions without the need for a metal center. The amine group can form a chiral iminium or enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor to orient the substrate and enhance reactivity and selectivity. This dual activation mechanism is a hallmark of many effective organocatalysts. The broader class of Betti bases and their derivatives are recognized for their utility as both ligands and catalysts in asymmetric synthesis.

| Catalytic Role | Key Structural Features | Mechanism of Action | Potential Applications |

| Chiral Ligand | Chiral center, N- and O-donor atoms | Coordination to a metal center, creating a chiral pocket | Asymmetric additions, reductions, and cross-coupling reactions |

| Organocatalyst | Amino group (Lewis base), Hydroxyl group (Brønsted acid) | Iminium/enamine formation, Hydrogen bonding | Asymmetric aldol, Mannich, and Michael reactions |

Development as Fluorescent Chemosensors and Optical Materials

The naphthalene (B1677914) core of this compound imparts inherent fluorescent properties, making it a promising scaffold for the design of fluorescent chemosensors. Fluorescent sensors are highly valued for their sensitivity and real-time detection capabilities in various analytical applications, including environmental monitoring and biomedical diagnostics.

The amino and hydroxyl groups on the molecule can act as binding sites for specific analytes, such as metal ions or anions. Upon binding, the electronic properties of the fluorophore can be perturbed, leading to a detectable change in the fluorescence emission, such as quenching or enhancement. This "turn-on" or "turn-off" response allows for the qualitative and quantitative determination of the target analyte.

Research on related naphthalene derivatives has demonstrated their potential as fluorescent probes. For example, naphthalimide-based sensors have been developed for the detection of pH and heavy metal ions like Hg²⁺ and Cu²⁺. The sensing mechanism often involves processes like photoinduced electron transfer (PET), which can be modulated by the interaction with an analyte. While specific studies on the chemosensory properties of this compound are not extensively documented, its structural motifs suggest a strong potential for development in this area.

| Sensor Component | Function | Sensing Principle | Potential Analytes |

| Naphthalene Moiety | Fluorophore | Provides the fluorescent signal | - |

| Amino and Hydroxyl Groups | Binding Sites | Interact with analytes, modulating fluorescence | Metal ions, anions, small organic molecules |

Integration into Functional Supramolecular Assemblies and Hybrid Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional materials. The hydrogen bonding capabilities of the amino and hydroxyl groups in this compound, along with potential π-π stacking interactions from the naphthalene and tolyl groups, make it an excellent building block for supramolecular assemblies.

These non-covalent interactions can direct the self-assembly of the molecules into well-defined architectures, such as helical chains, sheets, or three-dimensional networks. The crystal structure of a related compound, 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol, reveals the formation of helical chains linked by C-H···O hydrogen bonds, with intramolecular O-H···N hydrogen bonds stabilizing the molecular conformation. Such ordered assemblies can exhibit unique properties that are not present in the individual molecules.

Furthermore, this compound can be integrated into hybrid materials. For instance, it could be grafted onto the surface of a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst that is easily recoverable and reusable. Functionalizing graphene oxide with a similar compound, 1-amino-2-naphthol-4-sulfonic acid, has been shown to produce an effective heterogeneous nanocatalyst. This approach combines the catalytic or sensory properties of the organic molecule with the robustness and high surface area of the inorganic support.

| Interaction Type | Participating Groups | Resulting Structure | Potential Application |

| Hydrogen Bonding | Amino (donor/acceptor), Hydroxyl (donor/acceptor) | Chains, sheets, networks | Crystal engineering, gel formation |

| π-π Stacking | Naphthalene, p-tolyl | Ordered stacks | Electronic materials, sensors |

| Covalent Grafting | Amino or Hydroxyl group | Functionalized solid supports | Heterogeneous catalysis, stationary phases for chromatography |

Application in Polymer Chemistry and Advanced Coatings

The reactive amino and hydroxyl functional groups of this compound also open up possibilities for its use in polymer chemistry. These groups can act as initiation sites or be incorporated as monomers into polymer chains through condensation polymerization or other polymerization techniques.

Incorporating this chiral, fluorescent moiety into a polymer backbone or as a side chain can impart new functionalities to the resulting material. For example, a polymer containing this unit could be used as a chiral stationary phase in chromatography for the separation of enantiomers. The fluorescent nature of the naphthalene unit could also be exploited for creating fluorescent polymers for use in sensors, organic light-emitting diodes (OLEDs), or as security inks in advanced coatings.

While direct polymerization studies of this compound are not widely reported, the principles of polymer functionalization are well-established. For instance, polymers containing amino groups can be reacted with aldehydes to form Schiff bases, and this chemistry could be used to attach this or similar molecules to a polymer backbone. The development of polymers from aminonaphthalene derivatives has also been explored, indicating the feasibility of incorporating such structures into polymeric materials.

| Polymer Application | Functional Group Utilized | Resulting Polymer Property |

| Chiral Stationary Phase | Amino, Hydroxyl, Chiral Center | Enantioselective separation |

| Fluorescent Polymer | Naphthalene Moiety | Optical sensing, OLEDs |

| Functional Coating | Entire Molecule | Enhanced chemical resistance, specific surface properties |

Emerging Trends and Future Research Directions for Substituted Amino Naphthols

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. vapourtec.comyoutube.com These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher reproducibility, and the potential for streamlined multi-step processes. tue.nl

While specific reports on the continuous flow synthesis of "1-(Amino-p-tolyl-methyl)-naphthalen-2-ol" are not yet widespread, the principles of flow chemistry are highly applicable to the multicomponent Betti reaction used for its synthesis. researchgate.netnih.gov Automated synthesis platforms, which combine robotics with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the generation of libraries of Betti base analogues for biological screening. youtube.comscripps.edu These platforms can systematically vary reactants, catalysts, and reaction parameters, leading to the rapid identification of novel compounds with desired properties. sigmaaldrich.com The integration of real-time analytical feedback in such systems ensures the generation of reproducible digital synthesis protocols. youtube.com

The potential for these technologies in the context of substituted amino-naphthols is vast. For instance, the Synple automated synthesis platform offers capabilities for a range of reactions, including reductive amination, which is a key step in the formation of some Betti base derivatives. sigmaaldrich.com Similarly, the SynFini™ platform leverages artificial intelligence to design and execute multi-step syntheses in a continuous flow manner, a methodology that could be adapted for the production of complex amino-naphthol derivatives. youtube.com

Table 1: Capabilities of Automated Synthesis Platforms Relevant to Amino-Naphthol Synthesis

| Platform/Technology | Key Features | Potential Application for Amino-Naphthols |

|---|---|---|

| Flow Chemistry | Precise control over temperature, pressure, and reaction time; enhanced safety for exothermic reactions; easy scalability. | Optimization of Betti reaction conditions; safe handling of reactive intermediates; potential for multi-step transformations in a single flow. tue.nl |

| Automated Synthesis | High-throughput screening of reaction conditions; automated purification and analysis; rapid library generation. | Discovery of novel catalysts and reaction conditions for Betti base synthesis; synthesis of diverse libraries for drug discovery. scripps.edusigmaaldrich.com |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups present in this compound—a hydroxyl group, an amino group, and an aromatic framework—make it a versatile synthon for the construction of more complex molecular architectures. rsc.orgresearchgate.net A significant area of current research is the exploration of novel reactions and transformations of Betti bases to generate new classes of compounds, particularly heterocyclic systems with potential biological activity. rsc.orgresearchgate.netresearchgate.net

One of the most explored transformations is the reaction of Betti bases with aldehydes or other electrophiles to form naphthoxazines. rsc.orgresearchgate.net These reactions often proceed with high diastereoselectivity and provide access to a range of polycyclic structures. For example, the reaction of Betti bases with formaldehyde (B43269) or aromatic aldehydes can yield various naphtho[1,2-e] bohrium.comresearchgate.netoxazine derivatives. researchgate.net These transformations highlight the utility of Betti bases as precursors to complex heterocyclic libraries. rsc.org

Beyond the synthesis of naphthoxazines, other novel transformations are also being investigated. These include:

Reductive Deamination: A two-step procedure involving the formation of a Mannich base followed by palladium-catalyzed deamination has been reported for the synthesis of 1-arylmethyl-2-naphthols, demonstrating a novel pathway for C-C bond formation. researchgate.net

Disulfenylation: Recent studies have shown the possibility of disulfenylation of amino naphthalenes, indicating the potential for novel C-S bond-forming reactions on the naphthyl ring system. mdpi.com

Synthesis of Fused Heterocycles: The inherent reactivity of the amino and hydroxyl groups can be harnessed to construct a variety of fused heterocyclic systems through intramolecular cyclization reactions. rsc.org

These explorations into novel reactivity are expanding the synthetic utility of Betti bases far beyond their initial applications, opening up new avenues for the discovery of compounds with unique structures and functions. researchgate.netdntb.gov.ua

Table 2: Examples of Novel Transformations of Betti Bases

| Reactant(s) | Transformation | Product Class | Reference |

|---|---|---|---|

| Betti Base + Aldehyde/Phosgene | Ring-closure reaction | Naphthoxazines/Naphthoxazinones | researchgate.netepa.gov |

| Mannich Base of 2-Naphthol (B1666908) | Pd-catalyzed deamination | 1-Arylmethyl-2-naphthols | researchgate.net |

| Amino Naphthalene (B1677914) Derivative | Disulfenylation with Aryl Sulfonyl Hydrazines | Diaryl Sulfide Derivatives | mdpi.com |

Advanced Computational Design of Next-Generation Analogues

The use of computational tools in drug discovery and materials science has become indispensable for the rational design of new molecules with tailored properties. nih.govmdpi.com For substituted amino-naphthols, in silico methods such as computer-assisted drug design (CADD), molecular docking, and quantitative structure-activity relationship (QSAR) studies are being increasingly employed to design next-generation analogues. nih.govijpsjournal.comijpsjournal.com

These computational approaches allow researchers to:

Predict Biological Activity: By docking Betti base analogues into the active sites of biological targets, researchers can predict their potential efficacy as, for example, anticancer agents. nih.govresearchgate.net Such studies have identified potential interactions with targets like protein kinases and DNA. nih.govmdpi.com

Optimize Pharmacokinetic Properties: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.govijpsjournal.com

Understand Structure-Activity Relationships: By comparing the computed properties and biological activities of a series of analogues, researchers can build models that explain how structural modifications influence function. This understanding is crucial for the design of more potent and selective compounds. rjptonline.org

Recent studies have demonstrated the power of these approaches. For example, molecular docking studies of aminobenzylnaphthols have provided insights into their binding modes with various cancer-related proteins. nih.govresearchgate.net Furthermore, the functionalization of Betti bases with amino acid moieties, guided by computational predictions, has been explored to enhance their delivery to target tissues and improve their cytotoxic properties. mdpi.com The use of these in silico techniques accelerates the design-build-test-learn cycle, reducing the time and cost associated with the development of new therapeutic agents based on the amino-naphthol scaffold. nih.govnih.gov

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbohrium.comtandfonline.com The synthesis of this compound and its analogues via the Betti reaction is an area where significant progress in sustainable practices has been made. bohrium.comresearchgate.net

Key developments in the green synthesis of Betti bases include:

Catalyst-Free and Solvent-Free Conditions: Several protocols have been developed that proceed without the need for a catalyst or solvent, often utilizing microwave irradiation or grinding techniques ("grindstone chemistry") to promote the reaction. bohrium.comnih.gov These methods significantly reduce the environmental impact of the synthesis.

Use of Green Catalysts: A wide array of environmentally benign catalysts have been explored for the Betti reaction. These include:

Biocatalysts: Enzymes such as porcine pancreatic lipase (B570770) have been successfully used to catalyze the reaction in aqueous media. researchgate.netresearchgate.net

Nanocatalysts: Various nanocatalysts, including magnetic nanoparticles, have been shown to be highly efficient and recyclable. researchgate.net

Readily Available and Non-toxic Catalysts: Simple and inexpensive catalysts like zinc acetate (B1210297) (Zn(OAc)₂·2H₂O), ferric chloride (FeCl₃·6H₂O), and naturally occurring clays (B1170129) like kaolin (B608303) have been employed effectively. researchgate.net

Use of Green Solvents: When a solvent is necessary, the focus has shifted towards the use of green alternatives such as water or glycerol. tandfonline.comresearchgate.net

These green methodologies not only reduce the environmental footprint of Betti base synthesis but also often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netresearchgate.net Furthermore, many of these protocols have been shown to be scalable, demonstrating their potential for larger-scale production. dntb.gov.ua The ongoing development of sustainable and scalable methods is crucial for the future industrial application of these important compounds. bohrium.comresearchgate.net

Table 3: Green Catalysts for the Synthesis of Betti Bases

| Catalyst Type | Example(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Biocatalyst | Porcine Pancreatic Lipase | Biodegradable, operates in mild conditions, high selectivity. | researchgate.netresearchgate.net |

| Nanocatalyst | Magnetic Nanoparticles (e.g., Fe₃O₄ based) | High catalytic activity, easy separation and recyclability. | researchgate.net |

| Transition Metal Salts | Zn(OAc)₂·2H₂O, FeCl₃·6H₂O | Inexpensive, readily available, efficient under solvent-free conditions. | researchgate.net |

| Solid Acids | Kaolin | Natural, low-cost, effective in solvent-free reactions. | researchgate.net |

| Ionic Liquids | Brønsted Acidic Ionic Liquids | Recyclable, can act as both catalyst and solvent. | dntb.gov.ua |

Q & A

Q. How are microreactor systems optimized for scalable synthesis and kinetic studies?

- Methodological Answer : Continuous-flow microreactors (LTF-MS type) enable rapid mixing and heat transfer. For azo coupling, residence time (τ = 5–10 min) and pH (8–10) are critical. In situ UV monitoring at 500 nm tracks reaction progress, achieving >90% conversion at 25°C. Kinetic modeling (pseudo-first-order) gives rate constants (k = 0.12 min⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.